Cholesterol glucoside
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Overview
Description
Cholesterol glucoside is a compound that combines a glucopyranoside moiety with a cholesteryl group. This compound is part of a class of molecules known as glycosides, where a sugar molecule is bonded to another functional group via a glycosidic bond. The cholesteryl group is derived from cholesterol, a vital component of cell membranes and a precursor for steroid hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholesterol glucoside typically involves the glycosylation of cholesterol with a glucopyranoside donor. One common method is the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a Lewis acid catalyst like boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosidases, which offer regio- and stereo-selectivity under mild conditions. This method is advantageous due to its environmental friendliness and cost-effectiveness. The use of engineered enzymes in non-aqueous media, such as ionic liquids, has been shown to improve yields and simplify product separation .
Chemical Reactions Analysis
Types of Reactions
Cholesterol glucoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucopyranoside moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the cholesteryl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Tosyl chloride in the presence of a base like pyridine is often employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced cholesteryl compounds, and various substituted glucopyranosides.
Scientific Research Applications
Cholesterol glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: The compound is utilized in the study of cell membrane dynamics and cholesterol metabolism.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its moisturizing properties
Mechanism of Action
The mechanism of action of Cholesterol glucoside involves its interaction with cell membranes. The cholesteryl group integrates into the lipid bilayer, affecting membrane fluidity and permeability. The glucopyranoside moiety can interact with membrane proteins and receptors, influencing various cellular processes. The compound may also modulate glucose uptake and metabolism through its interaction with glucose transporters and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl α-D-glucopyranoside: A simpler glycoside with a methyl group instead of a cholesteryl group.
Octyl β-D-glucopyranoside: Another glycoside with an octyl group, commonly used as a non-ionic surfactant.
Quercetin 3-O-β-D-glucopyranoside: A flavonoid glycoside with antioxidant properties .
Uniqueness
Cholesterol glucoside is unique due to its combination of a glucopyranoside moiety and a cholesteryl group. This structure imparts both hydrophilic and hydrophobic properties, making it useful in various applications, particularly in forming stable micelles and liposomes for drug delivery.
Properties
CAS No. |
26671-80-7 |
---|---|
Molecular Formula |
C33H56O6 |
Molecular Weight |
548.8 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-2-[[(10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22?,23?,24?,25?,26?,27-,28-,29+,30-,31?,32+,33-/m1/s1 |
InChI Key |
FSMCJUNYLQOAIM-IDRZEVMFSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C |
Synonyms |
cholesterol glucoside cholesteryl D-glucopyranoside cholesteryl glucoside cholesteryl glucoside, (alpha-D)-isomer cholesteryl glucoside, (beta-D)-isome |
Origin of Product |
United States |
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